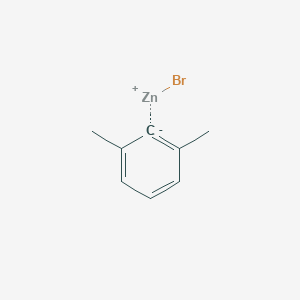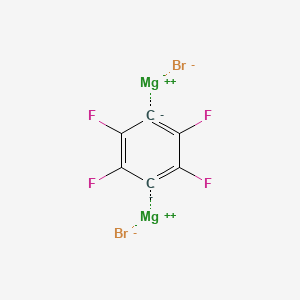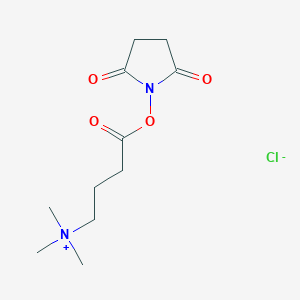
4-(3-Buten-1-yl)phenylmagnesium bromide, 0.5 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Buten-1-yl)phenylmagnesium bromide, or 4-BPMB, is a reagent commonly used in organic synthesis and in the laboratory. It is a Grignard reagent, meaning it is a compound of magnesium and a halide, in this case bromide, and is used to form carbon-carbon bonds. 4-BPMB is a colorless liquid with a boiling point of 86-87°C and a melting point of -87°C. It is soluble in ether and THF, and is stable in air and light.
Applications De Recherche Scientifique
4-BPMB is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and polysaccharides. Additionally, 4-BPMB is used in the synthesis of compounds for use in medicinal chemistry, biochemistry, and organic chemistry.
Mécanisme D'action
4-BPMB acts as a nucleophile in organic reactions. It is able to attack electrophilic carbons and form carbon-carbon bonds. This reaction is catalyzed by the magnesium in the reagent and is known as a Grignard reaction.
Biochemical and Physiological Effects
4-BPMB is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is generally considered to be safe to use in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-BPMB is its stability in air and light. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of 4-BPMB is that it is not soluble in water, so it cannot be used in aqueous reactions. Additionally, it is not very reactive, so it may require higher temperatures and longer reaction times than other reagents.
Orientations Futures
In the future, 4-BPMB could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of compounds for use in drug development. Additionally, 4-BPMB could be used in the synthesis of polymers and polysaccharides for use in materials science and engineering. Finally, 4-BPMB could be used in the synthesis of compounds for use in biochemistry and medicinal chemistry.
Méthodes De Synthèse
4-BPMB is synthesized through a two-step reaction. First, 4-bromo-3-buten-1-ol is reacted with magnesium in ether and THF. This reaction produces 4-(3-buten-1-yl)phenylmagnesium bromide. The second step of the reaction involves treating the product with aqueous sodium bicarbonate to remove the magnesium halide and form the desired 4-(3-buten-1-yl)phenyl bromide.
Propriétés
IUPAC Name |
magnesium;but-3-enylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h2,5-6,8-9H,1,3,7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLWXHDKJSZTE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

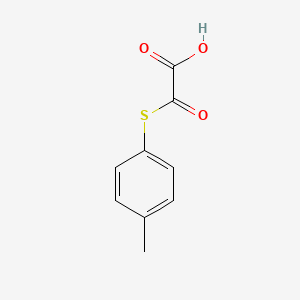
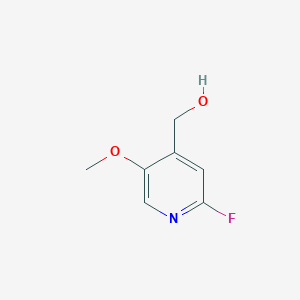
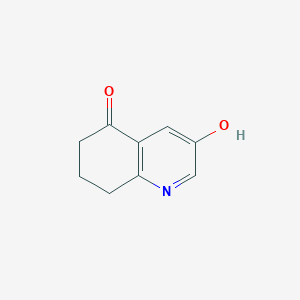
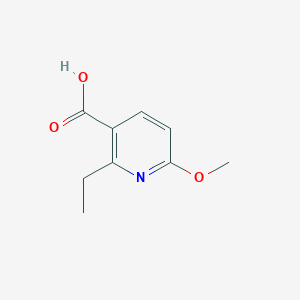

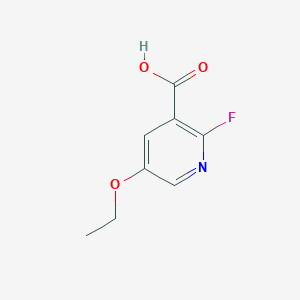
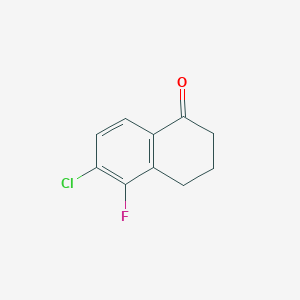


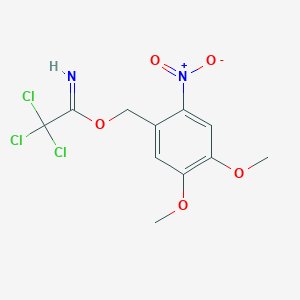
![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
